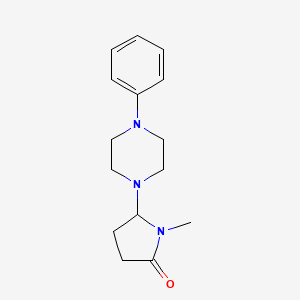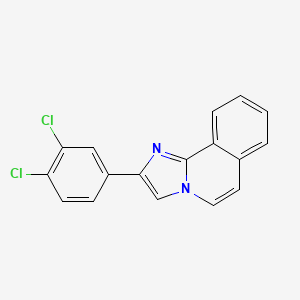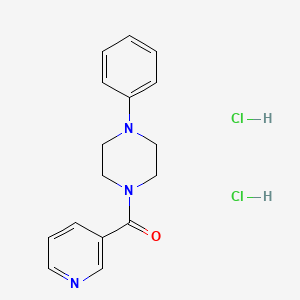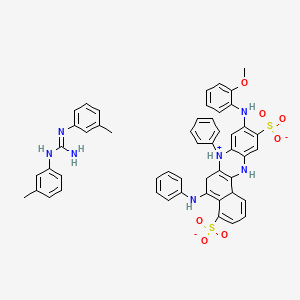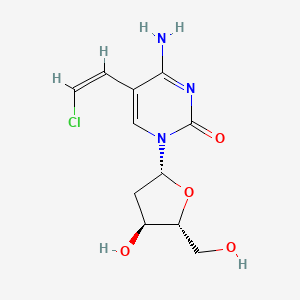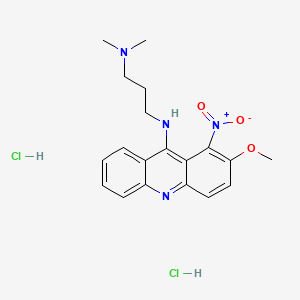
1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
Méthodes De Préparation
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride involves multiple steps, typically starting with the preparation of the acridine derivative. The reaction conditions often require controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nitro group, potentially forming different oxidation states.
Reduction: The nitro group can be reduced to an amine, changing the compound’s properties.
Substitution: The compound can undergo substitution reactions, where different functional groups replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride is utilized in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s interactions with biological molecules make it useful in studying cellular processes.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride exerts its effects involves its interaction with molecular targets. The nitro group and acridine moiety play crucial roles in its reactivity, allowing it to interact with various pathways and molecules within biological systems.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride stands out due to its specific structure and reactivity. Similar compounds include:
- 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, monohydrochloride
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and interactions.
Propriétés
Numéro CAS |
89974-85-6 |
|---|---|
Formule moléculaire |
C19H24Cl2N4O3 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
N-(2-methoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O3.2ClH/c1-22(2)12-6-11-20-18-13-7-4-5-8-14(13)21-15-9-10-16(26-3)19(17(15)18)23(24)25;;/h4-5,7-10H,6,11-12H2,1-3H3,(H,20,21);2*1H |
Clé InChI |
ZOSZKJPSAFGIIW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


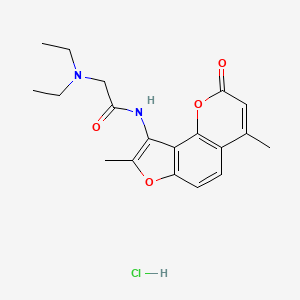
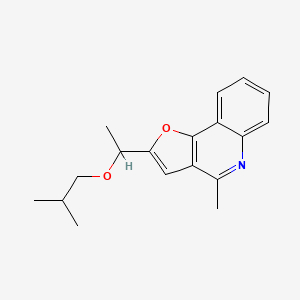
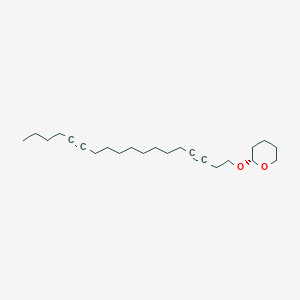
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)

